molecular formula C7H14O2 B3031035 (-)-Butyl glycidyl ether CAS No. 130232-96-1

(-)-Butyl glycidyl ether

Cat. No.: B3031035
CAS No.: 130232-96-1
M. Wt: 130.18 g/mol
InChI Key: YSUQLAYJZDEMOT-SSDOTTSWSA-N
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Description

(-)-Butyl glycidyl ether: is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of an epoxide group and a butyl group attached to the glycidyl moiety. This compound is known for its versatility and is widely used in various industrial applications, including as a reactive diluent in epoxy resins and as an intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epichlorohydrin Route: One common method for preparing (-)-Butyl glycidyl ether involves the reaction of epichlorohydrin with butanol in the presence of a base catalyst.

    Solvent-Free Synthesis: Another method involves the use of a solid base and a phase transfer catalyst to react a fatty alcohol (such as butanol) with epichlorohydrin.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the epichlorohydrin route. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Epoxide Ring Opening: The primary mechanism of action for (-)-Butyl glycidyl ether involves the opening of the epoxide ring. This can occur through nucleophilic attack by various nucleophiles, leading to the formation of different products depending on the nucleophile used .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

(-)-Butyl glycidyl ether, a member of the glycidyl ether family, is primarily used as a solvent and in the production of epoxy resins. Its chemical structure includes an epoxide group, which is known for its reactivity and potential biological effects. This article reviews the biological activity of this compound, focusing on its genotoxicity, carcinogenicity, and other biological effects based on diverse research findings.

  • Chemical Formula : C7H14O2
  • Molecular Weight : 130.19 g/mol
  • Physical State : Colorless to pale yellow liquid
  • Odor : Strong, slightly unpleasant
  • Flash Point : Approximately 164 °F

Genotoxicity and Mutagenicity

Research indicates that this compound exhibits significant genotoxic properties. Various studies have demonstrated its ability to induce mutations and DNA damage in different biological systems.

In Vitro Studies

  • Bacterial Mutagenicity Tests :
    • Positive results were observed in strains TA97, TA100, TA1535, and TA1538 of Salmonella typhimurium when a metabolic activation system was present. However, negative results were reported in strains TA98 and TA1537 .
    • In the absence of metabolic activation, mutations were induced in Escherichia coli WP2uvrA strains .
  • Mammalian Cell Assays :
    • The compound caused DNA damage in cultured human lymphocytes at concentrations ranging from 0.24 to 8.0 μg/mL .
    • Sister chromatid exchanges were significantly increased in Chinese hamster V79 cells at a concentration of 5 mmol/L without metabolic activation .
  • SOS-Chromotest :
    • A dose-related increase in mutation frequency was observed in the L5178Y mouse lymphoma mutagenicity assay at concentrations up to 800 μg/mL .

In Vivo Studies

  • Mouse Dominant Lethal Assay :
    • Mixed results were noted; one study indicated increased fetal death rates in females mated with high-dose males, while another study showed no significant effects .
  • Micronucleus Assay :
    • Intraperitoneal injections of 225 to 900 mg/kg resulted in increased micronuclei frequency in bone marrow cells of female BDF mice .

Carcinogenicity

The carcinogenic potential of this compound has been evaluated through various studies:

  • No direct evidence of carcinogenicity in humans has been established; however, animal studies indicate mutagenic and genotoxic properties that raise concerns about its potential carcinogenic effects .
  • The International Agency for Research on Cancer (IARC) has classified glycidyl ethers based on their structural similarities and biological activities but has not specifically categorized this compound due to insufficient data .

Case Study 1: Occupational Exposure

A study examining workers exposed to butyl glycidyl ether during manufacturing processes reported increased incidences of respiratory issues and skin irritation. This suggests a need for further investigation into long-term health effects associated with occupational exposure.

Case Study 2: Environmental Impact

Research conducted on the environmental release of butyl glycidyl ether highlighted its potential risks to aquatic ecosystems due to its toxicity to fish and other aquatic organisms. Monitoring programs are recommended to assess the impact on local biodiversity .

Summary Table of Biological Effects

Biological ActivityResultReference
Mutagenicity (Bacterial)Positive (TA97, TA100)
DNA Damage (Human Cells)Yes (0.24 - 8.0 μg/mL)
Sister Chromatid ExchangesIncreased at 5 mmol/L
Micronucleus FormationIncreased in BDF mice
CarcinogenicityInsufficient data for human classification

Properties

IUPAC Name

(2S)-2-(butoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUQLAYJZDEMOT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC[C@@H]1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130232-96-1
Record name Butyl glycidyl ether, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL GLYCIDYL ETHER, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611XQJ793X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.